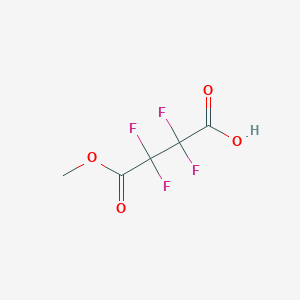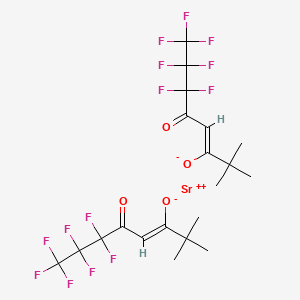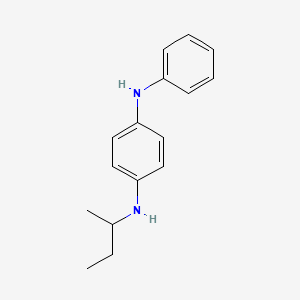
1,4-Benzenediamine, N-(1-methylpropyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- is a chemical compound known for its use as an antioxidant additive in various industrial applications. This compound is characterized by its dark red liquid form at ambient temperatures and a mild, characteristic odor . It is primarily used in the production of plastic and rubber products, industrial lubricants, and as a stabilizer in gasoline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- typically involves the reaction of 1,4-benzenediamine with 1-methylpropyl and phenyl groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- is carried out in large-scale reactors equipped with advanced control systems to ensure consistent quality and safety. The process involves the continuous feeding of raw materials, precise control of reaction parameters, and efficient separation and purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Widely used as an antioxidant additive in the production of plastics, rubber, and lubricants.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- involves its ability to act as an antioxidant. The compound interacts with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to materials and biological systems. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenediamine, N,N’-bis(1-methylpropyl)-
- 1,4-Benzenediamine, N,N’-di-sec-butyl-
- 1,4-Benzenediamine, N,N’-di-tert-butyl-
Uniqueness
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- is unique due to its specific substitution pattern, which imparts distinct antioxidant properties and stability. Compared to similar compounds, it offers enhanced performance in industrial applications, particularly in the stabilization of plastics, rubber, and lubricants .
Properties
CAS No. |
788-17-0 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-N-butan-2-yl-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H20N2/c1-3-13(2)17-15-9-11-16(12-10-15)18-14-7-5-4-6-8-14/h4-13,17-18H,3H2,1-2H3 |
InChI Key |
LIAVGCGPNJLGQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


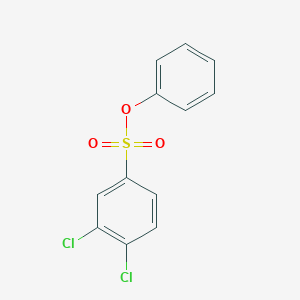
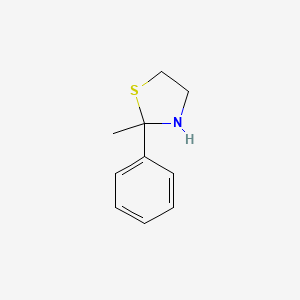

![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)

![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
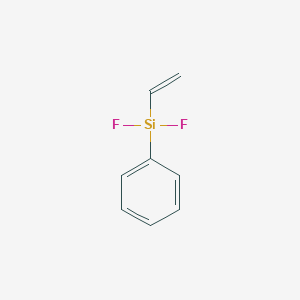
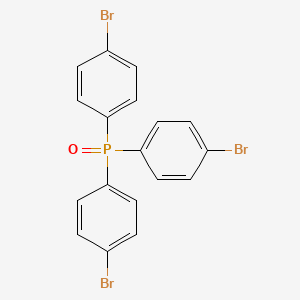
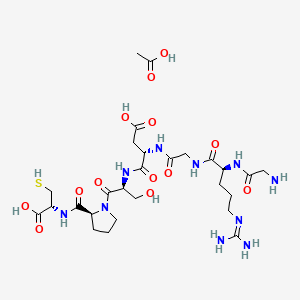
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
